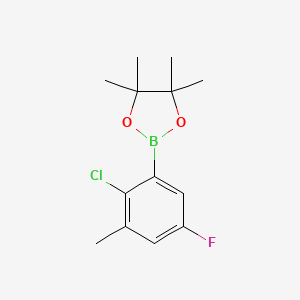

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

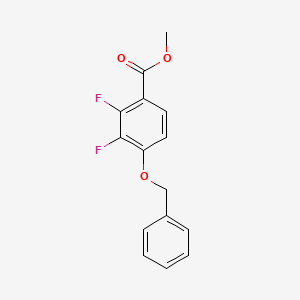

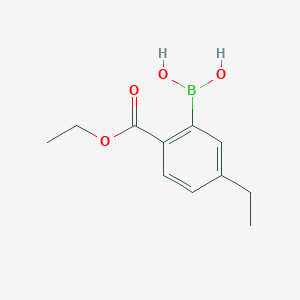

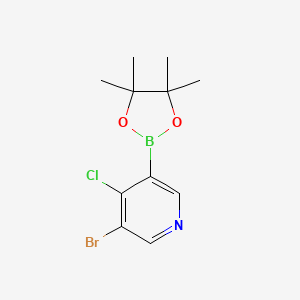

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(4-fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 282.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(18-6)11(9)17-5/h7-8H,1-6H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They have been used in Suzuki–Miyaura coupling reactions , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . and is shipped at room temperature .Aplicaciones Científicas De Investigación

2,3-DM-4-FPBPE has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of polymers, as a reagent for the synthesis of organic compounds, and as a tool for the study of enzyme-catalyzed reactions. It has also been used as a ligand for the synthesis of coordination compounds and as a reagent for the detection of organic compounds.

Mecanismo De Acción

Target of Action

Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for creating carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been reported in the literature . This process involves the removal of the boron moiety from the boronic ester, which can be a challenging task due to the increased stability of boronic esters .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is being used in. For instance, in the context of Suzuki-Miyaura coupling reactions, the compound can contribute to the formation of carbon-carbon bonds . Additionally, the protodeboronation process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction it is being used in. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester. For instance, the pH level can strongly influence the rate of the reaction . The compound’s reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-DM-4-FPBPE has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and its unique structure allows it to interact with a variety of molecules. It is also relatively easy to synthesize and purify. However, it is important to note that it can be corrosive in certain conditions, so it should be handled with care.

Direcciones Futuras

There are several potential future directions for the use of 2,3-DM-4-FPBPE. It has potential applications in the synthesis of organic compounds and polymers, as well as in the study of enzyme-catalyzed reactions. It could also be used as a reagent for the detection of organic compounds, as well as for the synthesis of coordination compounds. In addition, it could be used in the development of new drugs and drug delivery systems.

Métodos De Síntesis

2,3-DM-4-FPBPE can be synthesized using a variety of methods. One method involves the reaction of 2,3-dimethoxy-4-fluorophenylboronic acid (2,3-DM-4-FPBA) and pinacol ester in the presence of a catalytic amount of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a temperature of 25-30°C. The reaction is complete when the desired product is isolated and purified.

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(18-6)11(9)17-5/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHLFDVSFZWBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.